molecular formula C10H11F3N2O2 B8120471 Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate

Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate

Cat. No.: B8120471
M. Wt: 248.20 g/mol
InChI Key: OHIOGPXRWIHXSB-ZETCQYMHSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate typically involves the reaction of L-alanine derivatives with trifluoromethylated pyridine compounds.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperatures ranging from 50°C to 100°C and the use of catalysts such as sulfuric acid or hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

  • Methyl 3-(trifluoromethyl)aniline
  • 2-Methyl-3-(trifluoromethyl)pyridine
  • Trifluoromethyl ethers

Comparison: Methyl 3-[6-(trifluoromethyl)-3-pyridinyl]-L-alaninate is unique due to its combination of a trifluoromethyl group and an L-alanine derivative, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (2S)-2-amino-3-[6-(trifluoromethyl)pyridin-3-yl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O2/c1-17-9(16)7(14)4-6-2-3-8(15-5-6)10(11,12)13/h2-3,5,7H,4,14H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIOGPXRWIHXSB-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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